N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylthio-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, often through a Grignard reaction or other nucleophilic addition reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the furan derivative with a benzamide derivative, which can be achieved through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The methylthio group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide: shares similarities with other furan-containing compounds and benzamide derivatives.
Benzofuran derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Benzothiophene derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
- The combination of a furan ring, hydroxypropyl group, and methylthio-substituted benzamide makes this compound unique.
- Its specific structural features contribute to its distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-20-14-7-3-2-5-11(14)15(18)16-9-8-12(17)13-6-4-10-19-13/h2-7,10,12,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVYHIONEXUQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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